3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
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Overview
Description
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is also known as endo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride and has the molecular formula C7H14ClNO. It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Azabicyclo[32It’s known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[32Factors such as lipophilicity and water solubility are known to impact a compound’s bioavailability .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[32It’s known that compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, display a wide array of interesting biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[321]octan-8-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[321]octane scaffoldThis process often requires the use of chiral catalysts to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar enantioselective reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the nitrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or deoxygenated products.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex alkaloids and other nitrogen-containing compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of tropane alkaloids and their derivatives. It serves as a model compound for understanding the interactions of these molecules with biological targets .
Medicine: Its structure is similar to that of known pharmacologically active tropane alkaloids, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparison with Similar Compounds
- Tropan-3α-ol
- Tropan-3β-ol
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
Comparison: Compared to these similar compounds, 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is unique due to the presence of the hydroxyl group at the 8-position and its specific stereochemistry. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-33-8, 1331847-92-7 |
Source
|
Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-azabicyclo[3.2.1]octan-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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